Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (hereafter referred to as the "target compound") is a chiral carbamate derivative featuring a piperidine ring substituted with a hydroxyethyl group and an ethyl-carbamoyl moiety. Its stereochemistry (S-configuration at the piperidine-3-yl position) is critical for interactions in biological systems, as evidenced by analogous compounds in drug development .
Synthesis routes for related structures involve reacting amino esters with chlorocarbonates followed by hydrazine treatment (e.g., as described for β-alanine-derived carbamates in ), though the target compound’s tert-butyl ester suggests a specialized protecting group strategy, possibly akin to the synthesis of [1-(2-hydroxy-1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester in .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-7-6-8-15(11-12)9-10-17/h12,17H,5-11H2,1-4H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVANCCBUSPUNE-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the piperidine ring.
Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted carbamates.
Scientific Research Applications
Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interaction with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester (CAS: 1353987-40-2)
- Structural Differences : Replaces the tert-butyl ester with a benzyl ester.
- However, benzyl esters are more prone to enzymatic cleavage (e.g., by esterases) compared to tert-butyl esters, which may reduce metabolic stability .
Molecular Data :
Property Value Molecular Formula C₁₇H₂₆N₂O₃ Molecular Weight 306.41 g/mol
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester (CAS: 1354019-57-0)
- Structural Differences : Substitutes the ethyl group on the carbamate with a cyclopropyl moiety.
- The benzyl ester again introduces metabolic vulnerability compared to the target compound’s tert-butyl group .
Molecular Data :
Property Value Molecular Formula C₁₈H₂₆N₂O₃ Molecular Weight 318.41 g/mol
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic Acid tert-Butyl Ester (CAS: 1353994-64-5)
- Structural Differences : Replaces the piperidine ring (6-membered) with pyrrolidine (5-membered) and adopts R-configuration at the chiral center.
- The R-configuration may result in divergent biological activity compared to the S-isomer of the target compound .
Molecular Data :
Property Value Molecular Formula C₁₃H₂₆N₂O₃ Molecular Weight 258.36 g/mol
Key Research Findings and Analytical Considerations
- Enantiomeric Separation: Chiral HPLC methods (e.g., Chiralpak AD-H column with hexane/ethanol/TFA mobile phase) resolve S- and R-enantiomers of structurally related carbamates with resolution >2.5, emphasizing the importance of stereochemistry in quality control .
- Metabolic Stability : tert-Butyl esters (as in the target compound) are less susceptible to hydrolysis than benzyl or phenyl esters, a critical factor in prodrug design .
- Biological Relevance : Piperidine derivatives are prevalent in CNS-targeting drugs (e.g., Rivastigmine analogs), where ring size and substituents modulate blood-brain barrier penetration .
Biological Activity
Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 270.39 g/mol. The compound features a piperidine ring, a hydroxyethyl substituent, and a tert-butyl ester group, contributing to its stability and solubility in biological systems.
Pharmacological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities, particularly in cancer therapeutics. Key findings include:
- Anticancer Activity : Studies have shown that related compounds can inhibit the growth of breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing nonmalignant cells (MCF-10A) from significant toxicity. This selectivity is crucial for developing effective cancer treatments with reduced side effects .
- Pharmacokinetics : The lead compound demonstrated moderate brain exposure with a half-life of 0.74 hours and favorable tissue distribution in organs like the kidney and liver . Such pharmacokinetic properties are essential for determining the therapeutic viability of the compound.
- Mechanism of Action : The activity of these compounds is primarily attributed to their ability to interfere with glutaminolysis in cancer cells, which is critical for their biosynthetic processes . This mechanism suggests potential applications in targeting metabolic pathways in tumors.
Data Table: Summary of Biological Activities
Case Study 1: Breast Cancer Treatment
In a study evaluating the efficacy of various L-γ-methyleneglutamic acid amides, it was found that certain derivatives exhibited comparable efficacy to established treatments like tamoxifen and olaparib against breast cancer cell lines. The study highlighted that while this compound showed promise, further optimization was necessary to enhance potency and selectivity .
Case Study 2: Pharmacokinetic Evaluation
A pharmacokinetic study conducted on related compounds revealed essential insights into tissue distribution patterns and metabolic stability. Compounds demonstrated effective suppression of glioblastoma cell lines (BNC3, BNC6), indicating broader therapeutic applications beyond breast cancer treatment .
Q & A
Q. How are degradation pathways of tert-butyl carbamates characterized under oxidative conditions?
- Methodological Answer : Perform LC-MS/MS to identify degradation products (e.g., piperidine oxides or carboxylic acids). Use O-labeled water in hydrolysis studies to trace oxygen incorporation. Accelerated stability testing at 40°C/75% RH simulates long-term degradation .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the melting point of tert-butyl carbamate derivatives?
Q. Why do chromatographic retention times vary for the same compound across studies?
- Methodological Answer : Differences in HPLC columns (C18 vs. phenyl-hexyl) or mobile phase pH alter retention. Standardize methods using USP reference standards and document buffer compositions (e.g., 0.1% TFA in water/acetonitrile) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
